6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Description
Overview of Substituted Hexanoic Acid Derivatives in Organic Chemistry
Hexanoic acid, a six-carbon saturated fatty acid, serves as a fundamental building block in organic chemistry. atamanchemicals.comwikipedia.org Its derivatives, formed by substituting one or more hydrogen atoms with other functional groups, encompass a vast and diverse range of chemical compounds. These substitutions can dramatically alter the physical and chemical properties of the parent molecule, leading to a wide array of applications. For instance, esters of hexanoic acid are utilized as artificial flavors in the food industry, while other derivatives form the basis of various pharmaceuticals. atamanchemicals.comatamankimya.com The functionalization of the hexanoic acid chain allows for the creation of molecules with specific biological activities or tailored properties for materials science.
Classification and Structural Context of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
This compound is a multi-functionalized molecule that can be classified in several ways. At its core, it is a hexanoic acid derivative , indicating a six-carbon chain terminating in a carboxyl group (-COOH). libretexts.org The presence of a ketone (C=O) group at the sixth carbon position, as indicated by the "6-oxo" nomenclature, places it in the category of keto-carboxylic acids . nih.gov Furthermore, the attachment of a 2,3-dichlorophenyl group at this same position makes it an aryl keto-carboxylic acid . This classification highlights the presence of an aromatic (aryl) ring system, a ketone, and a carboxylic acid within the same molecule.
The systematic IUPAC name for this compound is this compound. Its structure consists of a pentan-1-one backbone that is substituted at the 1-position with a 2,3-dichlorophenyl group and at the 5-position with a carboxyl group. This specific arrangement of functional groups is crucial to its chemical behavior and potential applications.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 898791-13-4 |
| Molecular Formula | C12H12Cl2O3 |
| Molecular Weight | 275.13 g/mol |
| IUPAC Name | This compound |
Structurally similar compounds include isomers where the chlorine atoms are positioned differently on the phenyl ring, such as 6-(2,5-dichlorophenyl)-6-oxohexanoic acid and 6-(3,5-dichlorophenyl)-6-oxohexanoic acid. labshake.comnih.govbldpharm.com
Research Significance and Scope within Contemporary Chemical Sciences
Aryl keto-carboxylic acids are significant motifs in organic synthesis and medicinal chemistry. acs.org They serve as versatile intermediates for synthesizing more complex molecules, including various heterocyclic compounds. Aryl ketones, a key feature of this class, are found in numerous pharmaceuticals and natural products. nih.gov
Research into related structures, such as 6-aryl-4-oxohexanoic acids, has demonstrated their potential as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net These studies highlight the importance of the aryl keto-hexanoic acid scaffold in developing biologically active agents. nih.gov The presence of dichlorinated phenyl groups in molecules can also be of interest, as halogenation is a common strategy in drug design to modify a compound's metabolic stability and binding affinity. The specific compound this compound is valuable as a building block in synthetic chemistry, providing a scaffold that can be further modified to explore new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-3-4-8(12(9)14)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFDIHGMHVWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645410 | |
| Record name | 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-13-4 | |
| Record name | 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid
Primary Synthetic Approaches to Aryl-Substituted Keto-Carboxylic Acids
The creation of aryl-substituted keto-carboxylic acids can be achieved through several distinct synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for adaptation based on the specific substitution pattern of the aromatic ring and the length of the keto-acid chain.
The most direct and widely employed method for synthesizing 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. ncert.nic.inrsc.org In this specific synthesis, 1,2-dichlorobenzene (B45396) is reacted with an adipic acid derivative, such as adipoyl chloride or its monoester chloride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com
The mechanism begins with the Lewis acid, typically aluminum chloride (AlCl₃), activating the acyl chloride to form a highly electrophilic acylium ion. khanacademy.orgsemanticscholar.org This acylium ion then attacks the electron-rich 1,2-dichlorobenzene ring. The chlorine atoms on the benzene (B151609) ring are deactivating and ortho-, para-directing; however, acylation of dichlorobenzenes can still proceed, often leading to a mixture of isomers. For 1,2-dichlorobenzene, the primary product is typically the result of substitution at the 4-position, leading to the formation of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid. Achieving substitution at the desired position to form the 2,3-dichloro isomer is more challenging and depends heavily on precise control of reaction conditions. The reaction between benzene or its derivatives and an acid chloride in the presence of a Lewis acid like anhydrous aluminum chloride results in the corresponding ketone. ncert.nic.inlibretexts.org
Alternative pathways to aryl-keto-acids involve condensation reactions followed by oxidation. organic-chemistry.org For instance, a synthetic strategy could involve the condensation of an appropriate aldehyde with a compound like levulinic acid to form an unsaturated intermediate. nih.gov For the target molecule, this could theoretically involve a Knoevenagel or Aldol-type condensation of 2,3-dichlorobenzaldehyde (B127699) with a suitable five-carbon chain precursor. The resulting α,β-unsaturated keto-acid or a related intermediate would then undergo a subsequent oxidation or reduction/hydrolysis sequence to yield the final saturated keto-acid product. These multi-step sequences, while less direct than Friedel-Crafts acylation, offer pathways when starting from different precursor molecules. researchgate.net
Another synthetic approach involves the oxidation of an ester precursor. This route would begin with the synthesis of a molecule containing the complete carbon skeleton, such as an ethyl 6-(2,3-dichlorophenyl)hexanoate, which lacks the ketone functionality. The ketone is then introduced via oxidation of a suitable precursor, most commonly a secondary alcohol.
This multi-step process would entail:
Synthesis of 6-(2,3-dichlorophenyl)hexanoic acid or its ester.
Conversion to a precursor alcohol, 6-(2,3-dichlorophenyl)-6-hydroxyhexanoic acid, for example, via Grignard reaction with 2,3-dichlorophenylmagnesium bromide on an appropriate aldehyde-ester.
Oxidation of the secondary alcohol to the ketone using standard oxidizing agents like chromium-based reagents or milder, more modern methods. The oxidation of α-hydroxy acids or their esters is a known method for producing α-keto acids or esters. mdpi.comgoogle.com
Reduction-substitution methodologies represent a less direct approach to aryl-keto-acid formation. These pathways typically involve the manipulation of existing functional groups on a pre-formed aromatic structure. For example, a related aryl ketone could be subjected to a reduction of the ketone to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction), followed by functionalization of the side chain and subsequent re-oxidation to introduce the ketone at the desired position. This approach is generally more circuitous and less atom-economical than direct acylation but can be useful if a specific precursor is readily available.
Optimization of Reaction Conditions and Catalyst Selection for Targeted Synthesis
Optimizing the synthesis of this compound, particularly via the Friedel-Crafts acylation, is critical for maximizing yield and selectivity while minimizing byproducts. numberanalytics.com Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: The choice of Lewis acid catalyst is crucial. While aluminum chloride (AlCl₃) is a strong and common catalyst, others like ferric chloride (FeCl₃) or solid acid catalysts such as zeolites and ion-exchange resins offer milder and potentially more environmentally friendly alternatives. numberanalytics.comresearchgate.netbeilstein-journals.org The catalyst's strength can influence the reaction rate and the formation of side products. researchgate.net In recent years, iron(III) chloride hexahydrate has been used as a cost-efficient and robust catalyst in air- and water-stable ionic liquids. beilstein-journals.orgresearchgate.net
Solvent Impact: The solvent can significantly affect reaction outcomes. Common solvents include dichloromethane, chloroform, and nitrobenzene. numberanalytics.com In some cases, solvent-free conditions have been shown to be effective, offering a "greener" alternative. researchgate.net The polarity of the solvent can influence the solubility of reactants and the stability of the intermediate acylium ion.
Reaction Temperature and Stoichiometry: Temperature control is essential to prevent side reactions, such as polysubstitution or rearrangement. sigmaaldrich.com Friedel-Crafts acylations are often run at moderate temperatures. libretexts.org The stoichiometry of the reactants, particularly the amount of Lewis acid catalyst, must be carefully controlled. Typically, more than one equivalent of the catalyst is required because both the acyl chloride and the resulting ketone product form complexes with the Lewis acid.
| Catalyst | Strength | Selectivity | Typical Use Cases |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Strong | Low | General-purpose, effective for electron-rich aromatics. numberanalytics.com |
| Ferric Chloride (FeCl₃) | Moderate | Moderate | Milder conditions, suitable for less reactive aromatics. numberanalytics.combeilstein-journals.org |
| Boron Trifluoride (BF₃) | Moderate to Weak | High | Used for reactions involving sensitive functional groups. numberanalytics.com |
| Zeolites (e.g., Zeolite Y) | Variable (Solid Acid) | High | Reusable, environmentally friendly alternative to traditional Lewis acids. researchgate.net |
Scalability Considerations in the Synthesis of this compound
Scaling up the synthesis of aryl ketones like this compound from the laboratory to an industrial scale presents several challenges, particularly for the traditional Friedel-Crafts acylation.
One major issue is the use of stoichiometric quantities of strong Lewis acids like AlCl₃. These catalysts are corrosive, moisture-sensitive, and generate large volumes of acidic aqueous waste during workup, posing significant environmental and handling problems. sigmaaldrich.comresearchgate.net
To address these scalability issues, modern approaches focus on developing more sustainable catalytic systems. The use of reusable solid acid catalysts, such as zeolites or ion-exchange resins, is a promising alternative. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Furthermore, the application of flow chemistry and continuous processing is gaining traction for Friedel-Crafts acylations. numberanalytics.com Continuous flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and increased efficiency. This technology allows for rapid optimization of reaction conditions and can lead to more consistent product quality on a large scale.
Chemical Reactivity and Elucidation of Reaction Mechanisms of 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid
Reactions Involving the Ketone Functionality
The ketone group, specifically an aryl ketone, is a prominent site for nucleophilic attack and reduction reactions. Its reactivity is influenced by the electron-withdrawing nature of the attached dichlorophenyl ring, which enhances the electrophilicity of the carbonyl carbon.
Carbonyl Reduction Mechanisms
The carbonyl group of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the chosen reagents and reaction conditions.
Reduction to a Secondary Alcohol: This transformation is typically achieved using metal hydride reagents. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol.
Sodium Borohydride (NaBH₄): A mild reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695).
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, capable of reducing the ketone and the carboxylic acid. Its use would require protection of the carboxylic acid group if only ketone reduction is desired.
The mechanism begins with the attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. In the second step, a proton source (like the solvent or added acid) protonates the oxygen to give the final secondary alcohol product.
Reduction to a Methylene Group: Complete deoxygenation of the ketone to an alkane (methylene group) can be accomplished under more forcing conditions, which are particularly effective for aryl ketones.
Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org While the exact mechanism is not fully understood, it is thought to involve intermediates on the surface of the zinc catalyst. byjus.com It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. libretexts.orgorgoreview.com The carboxylic acid group is typically not reduced under these conditions. orgoreview.com
Wolff-Kishner Reduction: This reaction is conducted under strongly basic conditions, making it suitable for substrates that are sensitive to acid. wikipedia.org The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). wikipedia.orgorganicchemistrytutor.com Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of a carbanion and the evolution of nitrogen gas. masterorganicchemistry.comyoutube.com The carbanion is then protonated by the solvent to yield the methylene group. masterorganicchemistry.com
Table 1: Comparison of Carbonyl Reduction Methods
| Method | Reagents | Conditions | Product | Compatibility Notes |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Mild, typically alcoholic solvent | Secondary Alcohol | LiAlH₄ will also reduce the carboxylic acid |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic, heat | Methylene Group | Not suitable for acid-sensitive substrates |
| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol | Strongly basic, high heat | Methylene Group | Not suitable for base-sensitive substrates |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the ketone results in the formation of a tertiary alcohol after acidic workup. organic-chemistry.orgwikipedia.org The reaction proceeds via the nucleophilic attack of the carbanionic R-group of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. wikipedia.orgmasterorganicchemistry.com
Wittig Reaction: This reaction provides a powerful method for converting the ketone into an alkene. lumenlearning.comwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). lumenlearning.commasterorganicchemistry.com The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stability of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.orgjove.com
Condensation Reactions: The ketone can react with ammonia (B1221849) derivatives, such as hydroxylamine (B1172632) or hydrazine, in acid-catalyzed, reversible reactions. These nucleophilic addition-elimination reactions typically involve the initial formation of a tetrahedral intermediate, which then dehydrates to form a C=N double bond, yielding oximes or hydrazones, respectively.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is primarily acidic and can undergo reactions typical of this functional group, such as deprotonation, conversion to esters or amides, and potentially decarboxylation.
Esterification and Amidation Reaction Pathways
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol to form an ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester. The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed.
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, the carboxylic acid usually needs to be "activated". A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxyl group by converting the hydroxyl into a better leaving group. The amine then attacks the activated carbonyl carbon in a nucleophilic acyl substitution reaction to form the amide.
Decarboxylation Mechanisms
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). This reaction is most facile for β-keto acids, which can form a cyclic six-membered transition state allowing for a concerted loss of CO₂ upon heating. chemistrysteps.comlibretexts.orgyoutube.com
However, this compound is a γ-keto acid (or more accurately, a δ-keto acid if numbering starts from the carboxyl carbon as 1). The carbonyl group is not in the β-position relative to the carboxylic acid. Therefore, it does not undergo the typical facile thermal decarboxylation seen in β-keto acids because it cannot form the necessary cyclic transition state. masterorganicchemistry.com Decarboxylation of this compound would require much more drastic conditions and would likely proceed through a different, less favorable mechanism, potentially involving radical intermediates.
Reactivity Profile of the Dichlorophenyl Substituent
The reactivity of the dichlorophenyl ring towards substitution is governed by the electronic effects of the two chlorine atoms and the acyl group.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is generally susceptible to attack by electrophiles. However, the substituents on the ring in this compound significantly influence this reactivity.
Directing Effects: Chlorine atoms are ortho, para-directing groups due to the ability of their lone pairs to donate electron density into the ring via resonance (+R effect), which stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack. doubtnut.com
Activating/Deactivating Effects: Both the chlorine atoms (due to their electronegativity and -I inductive effect) and the acyl group (-COR) are deactivating. ksu.edu.sa The acyl group is a strong deactivating group because its carbonyl carbon is electron-deficient, and it withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. uomustansiriyah.edu.iqchemguide.co.uk
The combination of these effects means that electrophilic aromatic substitution on the dichlorophenyl ring will be significantly slower than on benzene itself. ksu.edu.sa Substitution, if it occurs, would be directed by the chlorine atoms to the positions ortho and para to them, but the strong deactivating effect of the acyl group would likely make such reactions challenging. Nitration of p-dichlorobenzene, for instance, requires strong acidic conditions. vaia.comrsc.org
Nucleophilic Aromatic Substitution (SₙAr): This type of reaction, where a nucleophile displaces a leaving group (like a halide) on an aromatic ring, is generally difficult. wikipedia.org It is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com
In the case of the 2,3-dichlorophenyl ring, the acyl group is meta to the chlorine at position 3 and ortho to the chlorine at position 2. While the acyl group is strongly electron-withdrawing, the lack of a para-relationship to either chlorine atom means that the stabilization of a Meisenheimer complex would be less effective compared to, for example, a p-nitrohalobenzene. Therefore, nucleophilic aromatic substitution on this ring would likely require harsh conditions.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. total-synthesis.commasterorganicchemistry.com In the case of this compound, the aromatic ring is substituted with two chlorine atoms and a 6-oxohexanoic acid group (an acyl group).
Substituent Effects : Halogens, such as chlorine, are generally considered deactivating groups, meaning they decrease the rate of EAS compared to benzene itself. masterorganicchemistry.com This is due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. masterorganicchemistry.com However, they are also ortho-, para-directors because their lone pair electrons can be donated through resonance, stabilizing the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. quora.com The acyl group (-COR) is a strongly deactivating group due to both inductive effects and resonance, withdrawing electron density from the ring. docbrown.info This deactivation makes further substitution on the ring significantly less favorable. The acyl group is a meta-director.
Regioselectivity : The directing effects of the substituents determine the position of any potential incoming electrophile. The available positions on the dichlorophenyl ring are C4, C5, and C6. The acyl group at C1 strongly directs incoming electrophiles to the meta position (C5). The chlorine at C2 directs to its ortho (C3, already substituted) and para (C5) positions. The chlorine at C3 directs to its ortho (C2 and C4) and para (C6) positions. The combined influence of these groups suggests that the C5 position is the most likely site for electrophilic attack, as it is para to the C2-chlorine and meta to the acyl group. The C4 and C6 positions are also activated by the chlorine atoms but are ortho to the bulky acyl group, which may introduce steric hindrance. Given the strong deactivating nature of all three substituents, harsh reaction conditions would be necessary to achieve any further electrophilic substitution.
Potential for Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
For this compound, the potential leaving groups are the two chlorine atoms. The strongly electron-withdrawing acyl group significantly enhances the ring's susceptibility to nucleophilic attack. masterorganicchemistry.com
Activation of Leaving Groups : The acyl group is located at the C1 position. The chlorine atom at C2 is ortho to the acyl group, while the chlorine at C3 is meta to it. According to the SNAr mechanism, the stabilizing effect of the electron-withdrawing group is most pronounced when it is ortho or para to the leaving group. Therefore, the chlorine atom at the C2 position is significantly activated towards nucleophilic substitution. The chlorine at the C3 position is less activated because the meta-positioning of the acyl group does not allow for direct resonance stabilization of the negative charge in the Meisenheimer complex. Consequently, a strong nucleophile would preferentially displace the chlorine at the C2 position.
Halogen Exchange Reactions on the Aromatic Ring
Halogen exchange reactions, such as the Finkelstein reaction, involve the replacement of one halogen atom with another. brainly.in While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides is more challenging because aryl halides are generally unreactive toward SN2-type reactions. wikipedia.org
Aromatic chlorides and bromides are not easily substituted by other halides. wikipedia.org However, these reactions, sometimes termed "aromatic Finkelstein reactions," can be achieved under specific conditions, typically requiring metal catalysis. wikipedia.orgscience.gov Catalysts such as copper(I) iodide in combination with diamine ligands, or systems involving nickel bromide and triphenylphosphine, have been shown to facilitate the exchange of halogens on an aromatic ring. wikipedia.org For this compound, replacing one or both chlorine atoms with another halogen (e.g., fluorine, bromine, or iodine) would necessitate these catalyzed conditions. The relative reactivity of the two chlorine atoms would likely mirror that seen in SNAr reactions, with the C2 chlorine being more susceptible to exchange due to its proximity to the activating acyl group.
Investigation of Fragmentation Pathways in Oxo-Carboxylic Acids
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound based on its fragmentation pattern upon ionization. The fragmentation of this compound would be influenced by the presence of the aromatic ring, the ketone group, and the carboxylic acid function.
Dissociation Mechanisms under Ionization Conditions
Upon electron impact ionization, a molecule loses an electron to form a molecular ion (M+•), which is a radical cation. This high-energy species can then undergo various fragmentation reactions to produce smaller, more stable ions. whitman.edu For oxo-carboxylic acids, several key dissociation pathways are expected.
Alpha-Cleavage (α-Cleavage) : This is a common fragmentation pathway for compounds containing carbonyl groups (ketones and carboxylic acids). libretexts.orgpitt.edu It involves the homolytic cleavage of a bond adjacent to the atom bearing the initial radical, typically the oxygen of the carbonyl group. libretexts.org
Ketone α-Cleavage : Cleavage of the C-C bond between the carbonyl carbon (C6) and the dichlorophenyl ring would yield a stable 2,3-dichlorobenzoyl cation. Alternatively, cleavage of the bond between C6 and C5 of the hexanoic acid chain would result in the loss of a butyl radical and the formation of an acylium ion.
Carboxylic Acid α-Cleavage : The molecular ion of straight-chain carboxylic acids is often weak. miamioh.edu Prominent fragments can arise from the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45) through cleavage of bonds next to the C=O group. libretexts.org
Cleavage of the Alkyl Chain : The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org
Concerted Elimination Processes in Mass Spectrometry
Concerted reactions involve the simultaneous breaking and forming of multiple bonds. In mass spectrometry, the most significant concerted process for carbonyl compounds is the McLafferty rearrangement.
McLafferty Rearrangement : This process requires the presence of a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) that can be transferred to the carbonyl oxygen through a six-membered transition state. libretexts.orgpitt.edu This is followed by the cleavage of the β-bond (the bond between the α and β carbons), resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation. youtube.com
In this compound, the ketone carbonyl at C6 has a γ-hydrogen available at the C4 position of the hexanoic acid chain. Transfer of this hydrogen to the ketone oxygen can lead to the elimination of propene (CH₃CH=CH₂) and the formation of a resonance-stabilized enol radical cation.
The carboxylic acid carbonyl at C1 also has a γ-hydrogen at the C3 position. A similar rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a fragment ion containing the carboxyl group. miamioh.edu The fragment resulting from the McLafferty rearrangement often gives rise to the base peak in the mass spectrum. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragmentation Process | Lost Neutral Fragment | m/z of Detected Ion | Structure of Detected Ion |
|---|---|---|---|
| α-Cleavage (Ketone) | C₅H₉O₂• | 173/175/177 | [C₇H₃Cl₂O]⁺ (2,3-Dichlorobenzoyl cation) |
| α-Cleavage (Ketone) | C₄H₉• | 219/221/223 | [C₈H₅Cl₂O₂]⁺ |
| α-Cleavage (Carboxylic Acid) | •OH | 259/261/263 | [C₁₂H₁₁Cl₂O₂]⁺ |
| α-Cleavage (Carboxylic Acid) | •COOH | 231/233/235 | [C₁₁H₁₂Cl₂O]⁺ |
Note: m/z values are shown for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ³⁷Cl) and reflect the characteristic isotopic pattern of two chlorine atoms.
Degradation Mechanisms in Advanced Chemical Oxidation Processes
Advanced Chemical Oxidation Processes (AOPs) are environmental remediation technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govmdpi.com Chlorinated aromatic compounds, like this compound, are common targets for AOPs due to their resistance to natural degradation. epa.gov The degradation mechanism generally proceeds through a series of oxidative steps, ultimately leading to mineralization.
The degradation pathway can be modeled on that of similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.net The process typically involves:
Hydroxyl Radical Attack : The reaction is initiated by the attack of •OH radicals on the aromatic ring. This can occur via two main routes: hydrogen abstraction from the side chain or addition to the aromatic ring. The addition to the electron-rich aromatic ring is a major pathway, leading to the formation of hydroxylated intermediates (chlorinated hydroxy-cyclohexadienyl radicals).
Dehalogenation and Ring Opening : The hydroxylated intermediates can undergo further oxidation and dehalogenation, releasing chloride ions (Cl⁻) into the solution. Subsequent attacks by •OH radicals lead to the cleavage of the aromatic ring. acs.org This opening of the ring structure is a critical step in the detoxification process, as it destroys the aromaticity of the parent compound.
Formation of Aliphatic Intermediates : The cleavage of the aromatic ring results in the formation of smaller, aliphatic organic compounds, primarily short-chain carboxylic acids. For this compound, intermediates such as malic acid and oxalic acid could be expected, alongside the degradation of the original hexanoic acid chain. researchgate.net
Mineralization : In the final stage, these aliphatic intermediates are further oxidized by •OH radicals. This ultimate oxidation converts the organic carbon and hydrogen into carbon dioxide (CO₂) and water (H₂O), and the chlorine atoms into inorganic chloride ions (Cl⁻), thus achieving complete mineralization of the original pollutant. mdpi.com
The efficiency of AOPs depends on factors such as pH, catalyst concentration, and the presence of other substances in the water matrix. mdpi.com
Structure Reactivity Relationship Theories for 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid and Analogous Compounds
Theoretical Frameworks for the Influence of Aromatic Substitution on Reactivity
The reactivity of a substituted benzene (B151609) derivative is significantly influenced by the nature and position of its substituents. These effects are primarily categorized as electronic (inductive and resonance) and steric. Quantitative structure-activity relationships (QSAR), such as the Hammett and Taft equations, provide a theoretical framework for understanding these influences. wikipedia.orgdalalinstitute.comnumberanalytics.com The Hammett equation, log(k/k₀) = ρσ, relates reaction rates (k) of substituted aromatic compounds to a standard reaction, with σ representing the electronic effect of a substituent and ρ being the reaction's sensitivity to these effects. oxfordreference.comlibretexts.org The Taft equation further refines this by separating polar (σ*) and steric (Es) effects: log(k/k₀) = ρσ + δEs. wikipedia.orgdalalinstitute.com
The two chlorine atoms on the phenyl ring of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid modify its electronic properties through a combination of inductive and resonance effects.
Inductive Effect (-I): Chlorine is highly electronegative, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma bond network. libretexts.org The presence of two chlorine atoms, one ortho and one meta to the acyl chain, significantly amplifies this electron withdrawal, deactivating the ring towards electrophilic aromatic substitution. lumenlearning.comminia.edu.egmsu.edu
Resonance Effect (+R): The chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through π-conjugation. libretexts.orgminia.edu.eg This resonance effect pushes electron density into the ring, primarily at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. libretexts.orgminia.edu.eg
The net result is that the dichlorophenyl group is strongly electron-withdrawing, which decreases the electron density of the carbonyl carbon of the keto group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The Hammett and Taft constants for the chloro substituent quantify these electronic and steric influences.
| Constant | Value (for meta-Cl) | Value (for para-Cl) | Description |
|---|---|---|---|
| σm | +0.37 | - | Represents the inductive effect of a substituent at the meta position. A positive value indicates electron withdrawal. researchgate.net |
| σp | - | +0.23 | Represents the combined inductive and resonance effects at the para position. The positive value shows that the net effect is electron withdrawal. researchgate.net |
| σ* | 1.05 (for -CH₂Cl) | Taft's polar substituent constant, representing purely inductive/field effects. orientjchem.org | |
| Es | -0.97 | Taft's steric parameter. More negative values indicate greater steric hindrance. slideshare.net |
The chlorine atom at the C2 (ortho) position relative to the 6-oxohexanoic acid side chain introduces significant steric hindrance. youtube.comlearncbse.in This "ortho effect" can have profound consequences on the molecule's conformation and reactivity.
The steric bulk of the ortho-chlorine atom can force the adjacent acyl group (-CO-(CH₂)₄COOH) to twist out of the plane of the benzene ring. wikipedia.orgmdpi.com This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic π-system. Consequently, the reactivity of the keto group might be altered compared to an analogous compound with a meta or para substituent, where such steric clash is absent. masterorganicchemistry.comlibretexts.org This steric hindrance can also impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates. youtube.comlibretexts.org In the context of substituted benzoic acids, ortho substituents almost always increase the acidity, regardless of their electronic nature, a phenomenon largely attributed to this steric inhibition of resonance. wikipedia.orgcdnsciencepub.combyjus.com
Impact of the Alkyl Chain Length and Keto Position on Overall Chemical Behavior
The length of the carboxylic acid's alkyl chain influences its physical properties and reactivity. Increasing the chain length generally leads to decreased reaction rates in processes like acid-catalyzed esterification, a trend attributed to both increasing steric hindrance and inductive effects. researchgate.net Longer alkyl chains also increase the molecule's lipophilicity and the potential for van der Waals interactions, which can affect solubility and intermolecular associations. nih.gov
The position of the keto group along the alkyl chain dictates the compound's chemical stability and reaction pathways. wikipedia.org In this compound, the ketone is at the 6-position, making it a δ-keto acid (relative to the carboxylic acid at C1). This position confers different properties than if the keto group were located elsewhere on the chain. wikipedia.org
| Keto Acid Type | Keto Position | Characteristic Reactivity |
|---|---|---|
| α-Keto Acid | C2 | Participates in oxidative deamination of amino acids and acts as an acylation agent. wikipedia.org The adjacent carbonyl groups influence each other, increasing reactivity. nih.govmdpi.com |
| β-Keto Acid | C3 | Highly prone to thermal decarboxylation via a cyclic six-membered transition state. wikipedia.org |
| γ-Keto Acid | C4 | Can undergo intramolecular cyclization to form five-membered lactones, particularly under acidic or reducing conditions. organic-chemistry.org |
| δ-Keto Acid | C5 or C6 | More stable towards decarboxylation than β-keto acids. Can potentially cyclize to form six- or seven-membered ring structures, though this is generally less favorable than the formation of five-membered rings from γ-keto acids. |
Bioisosteric Replacement Theories Pertaining to the Carboxylic Acid Moiety
Several functional groups are recognized as effective bioisosteres for the carboxylic acid group. These surrogates are designed to mimic the acidity, size, shape, and hydrogen-bonding capacity of the original carboxylate. nih.govnih.gov The choice of a bioisostere is highly context-dependent, and screening a variety of replacements is often necessary to find an optimal substitute. nih.govdrughunter.com
| Functional Group | Typical pKa Range | Key Properties and Rationale for Use |
|---|---|---|
| Carboxylic Acid | ~4–5 | Forms carboxylate anion at physiological pH; acts as a hydrogen bond donor and acceptor. Can have poor permeability and be metabolically labile. drughunter.com |
| 5-Tetrazole | ~4.5–4.9 | Acidity is very similar to carboxylic acids. The tetrazolate anion has delocalized charge over four nitrogen atoms. It is generally more lipophilic but may not improve permeability due to high desolvation energy. drughunter.com Resistant to reduction. |
| Acyl Sulfonamide | Varies (can be tuned) | Can mimic the hydrogen bonding geometry of a carboxylate. drughunter.com Acidity can be modulated by substituents. Often improves metabolic stability. |
| Hydroxamic Acid | ~8–9 | Moderately acidic and a strong metal chelator. Can act as a carboxylic acid mimic in certain contexts. nih.gov |
| Isoxazolol | Varies | Ionizable group that can serve as a bioisostere, altering physicochemical properties and interactions with biological targets. nih.govhyphadiscovery.com |
Advanced Spectroscopic Characterization Techniques for 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid, various NMR experiments would be employed to elucidate its complete structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would identify all the unique proton environments in the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the dichlorophenyl ring and the hexanoic acid chain. The chemical shifts (δ) of these protons, their integration (the area under each signal, proportional to the number of protons), and their splitting patterns (multiplicity, due to spin-spin coupling with neighboring protons) would provide crucial information about their chemical environment and connectivity. For instance, the aromatic protons would appear in a specific region of the spectrum, and their coupling constants would help determine their relative positions on the dichlorinated ring. The protons of the aliphatic chain would exhibit characteristic multiplets corresponding to their positions relative to the carbonyl group and the carboxylic acid terminus.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy would be used to determine the number of unique carbon atoms and to probe the carbon framework of the molecule. Each carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For example, the carbonyl carbon of the ketone and the carboxylic acid would have characteristic downfield chemical shifts. The six carbons of the dichlorophenyl ring would also show distinct signals, with their chemical shifts influenced by the presence of the chlorine atoms. The four methylene (B1212753) carbons of the hexanoic acid chain would be distinguishable based on their proximity to the electron-withdrawing groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To establish the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques would be indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the hexanoic acid chain and within the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would correlate each proton with the carbon atom to which it is directly attached. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the hexanoic acid chain to the dichlorophenyl ring via the ketone group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a very high degree of accuracy. This precise mass measurement would allow for the unambiguous determination of the molecular formula of the compound. The characteristic isotopic pattern of chlorine (approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl) would be observable in the mass spectrum, providing further confirmation of the presence of two chlorine atoms in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS analysis would likely involve the fragmentation of the molecular ion. The resulting fragmentation pattern would reveal characteristic losses of small molecules (e.g., H₂O, CO, CO₂) and the formation of specific fragment ions corresponding to the dichlorophenyl group and the hexanoic acid chain. Analyzing these fragmentation pathways would provide valuable information to confirm the proposed structure and the connectivity of the different functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods are instrumental in confirming the presence of the carboxylic acid, the ketone, and the dichlorinated aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups.
The IR spectrum of this compound is expected to exhibit several key absorption bands:
Carboxylic Acid Group (-COOH): This functional group gives rise to two very distinct and characteristic absorption bands. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. psu.edu Superimposed on this broad band may be sharper C-H stretching absorptions. The second key feature is the intense C=O (carbonyl) stretching band, which for a carboxylic acid typically appears between 1760 and 1690 cm⁻¹. psu.edu
Ketone Group (C=O): The ketone carbonyl group also produces a strong C=O stretching absorption. For an aromatic ketone, this band is typically found in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the dichlorophenyl ring is expected to shift this absorption to a lower wavenumber compared to a simple aliphatic ketone.
Dichlorophenyl Group: The 2,3-disubstituted benzene (B151609) ring will present a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. theaic.org The C=C stretching vibrations within the aromatic ring typically result in several bands of varying intensity in the 1600-1450 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations of the dichlorophenyl group are anticipated to produce strong absorptions in the fingerprint region, generally below 800 cm⁻¹. For ortho-dichlorobenzene, characteristic peaks have been reported around 1409 cm⁻¹ (C-C stretch) and in the lower frequency region for C-Cl stretches. uwosh.edu
Aliphatic Chain (-CH₂-): The hexanoic acid backbone will show C-H stretching vibrations for the methylene groups just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |
| Ketone | C=O stretch | 1685-1665 | Strong |
| Aromatic Ring | C-H stretch | 3100-3000 | Weak to Medium |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Strong |
| Alkyl Chain | C-H stretch | 2950-2850 | Medium to Strong |
| Alkyl Chain | CH₂ bend | ~1465 | Medium |
| Dichlorophenyl | C-Cl stretch | Below 800 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. epa.gov It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would provide further structural confirmation:
Aromatic Ring: The symmetric breathing vibration of the dichlorophenyl ring is expected to produce a strong and sharp band, which is a characteristic feature in the Raman spectra of aromatic compounds. The C=C stretching vibrations of the ring will also be Raman active.
Carbonyl Groups: While the C=O stretching vibrations are strong in the IR spectrum, they are also observable in the Raman spectrum, typically in a similar wavenumber region. The relative intensities of the carboxylic acid and ketone carbonyl bands can differ between IR and Raman spectra.
C-Cl Bonds: The C-Cl stretching vibrations will also be Raman active and can provide additional information about the substitution pattern on the aromatic ring.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous identification of its key functional groups.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the scale and purpose of the separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a molecule like this compound due to its moderate polarity and presence of a hydrophobic aromatic ring.
A typical RP-HPLC method for the analysis of this compound would involve:
Stationary Phase: A C18 or C8 bonded silica (B1680970) column is a common choice, providing a non-polar stationary phase for the separation of moderately polar to non-polar compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. The pH of the aqueous component is a critical parameter for controlling the retention of the carboxylic acid. psu.edu Maintaining a pH below the pKa of the carboxylic acid (typically around 4-5) will keep it in its protonated, less polar form, leading to longer retention times on a reversed-phase column. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to control the pH and improve peak shape. ionsource.com
Detection: A UV detector is highly suitable for this compound due to the presence of the chromophoric dichlorophenyl ketone moiety. The maximum absorbance is expected in the UV region, likely around 240-260 nm.
The following table outlines a potential set of starting conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be effective for assessing the purity of the compound by separating it from potential starting materials, byproducts, and degradation products. For preparative HPLC, the conditions can be scaled up to isolate larger quantities of the pure compound.
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and reproducibility. sielc.com
To overcome these issues, derivatization is typically employed to convert the polar carboxylic acid group into a more volatile and less polar ester. Common derivatization reagents include:
Diazomethane: Reacts rapidly with carboxylic acids to form methyl esters. However, it is a toxic and explosive reagent.
Silylating agents (e.g., BSTFA): These reagents replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.
Alkylating agents (e.g., methyl iodide): Used to form various alkyl esters.
After derivatization, the resulting ester of this compound can be analyzed by GC, likely using a capillary column with a non-polar or moderately polar stationary phase (e.g., a 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The MS detector would provide additional structural information and confirmation of the identity of the compound.
Computational Chemistry and Molecular Modeling Studies of 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules from first principles. DFT methods are widely used to study the connection between electronic structure and molecular properties. nih.gov For a molecule like 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid, DFT can provide a wealth of information regarding its geometry, electronic landscape, and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which possesses multiple rotatable bonds, this process is coupled with a conformational analysis to identify various low-energy conformers.
The conformation of the molecule can be described by key dihedral angles, such as those governing the rotation of the hexanoic acid chain and the orientation of the dichlorophenyl ring relative to the keto group. mdpi.com By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for these calculations to achieve a balance between accuracy and computational cost. nih.govsci-hub.se The results of such an analysis would identify the global minimum energy conformation as well as other local minima that could be populated at room temperature.
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Length | C-C (chain) | 1.54 Å |
| Bond Length | C-Cl (ortho) | 1.74 Å |
| Bond Length | C-Cl (meta) | 1.73 Å |
| Bond Angle | C-C(=O)-C | 118.5° |
Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. sci-hub.semdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com
A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a more complex potential around the dichlorinated phenyl ring due to the competing electron-withdrawing effects of the chlorine atoms and the ketone group.
Table 2: Theoretical Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com
By calculating the chemical shifts for the optimized geometry of this compound and comparing them to experimental spectra, one can confirm the proposed structure and its dominant conformation in solution. mdpi.com Discrepancies between calculated and experimental shifts can point to specific structural features or dynamic processes not captured by the static computational model. mdpi.com
DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov It can be used to map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate. For instance, if this compound were to undergo a cyclization reaction, DFT could be used to calculate the activation energy barriers for different possible pathways, thereby predicting the most likely reaction mechanism. nih.gov This involves locating the transition state structure and calculating its vibrational frequencies to confirm it represents a true saddle point on the potential energy surface.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the explicit influence of the environment, such as solvent molecules.
For this compound, an MD simulation in a box of water molecules would reveal how the flexible hexanoic acid chain folds and moves in an aqueous environment. It would also show how water molecules interact with the polar carboxyl and keto groups through hydrogen bonding and with the nonpolar dichlorophenyl ring through hydrophobic interactions. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase DFT calculations.
Cheminformatics and Predictive Modeling Approaches (e.g., QSAR/QSPR theoretical models)
Cheminformatics employs computational methods to analyze large datasets of chemical information. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of this field. mdpi.com These models aim to find a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). mdpi.com
To build a QSAR/QSPR model for a series of analogs of this compound, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). mdpi.comresearchgate.net Using statistical methods like Partial Least Squares (PLS), a regression equation is developed that links these descriptors to the observed activity or property. nih.gov Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.
Table 3: Example Molecular Descriptors for a Hypothetical QSAR/QSPR Study
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | 291.13 | 3.2 | 54.4 | 5.8 |
| 6-(2-Chlorophenyl)-6-oxohexanoic acid | 240.68 | 2.5 | 54.4 | 12.1 |
Synthesis and Investigation of Derivatives and Analogs of 6 2,3 Dichlorophenyl 6 Oxohexanoic Acid
Modifications to the Dichlorophenyl Aromatic Ring
Alteration of Halogen Type and Position
| Compound | Halogen Substituent | Position | Observed Properties |
| Analog A | Fluorine | 2,3- | Increased metabolic stability |
| Analog B | Bromine | 2,3- | Altered binding affinity |
| Analog C | Chlorine | 2,5- | Modified lipophilicity |
| Analog D | Chlorine | 3,5- | Different steric hindrance |
This table is illustrative and based on general principles of medicinal chemistry, as specific research data on these exact analogs is not publicly available.
Introduction of Electron-Donating and Electron-Withdrawing Groups
| Substituent Type | Example Group | Effect on Aromatic Ring | Potential Impact on Molecule |
| Electron-Donating | -OCH3 | Increases electron density | May alter binding mode and reactivity |
| Electron-Donating | -NH2 | Increases electron density | Can introduce a site for hydrogen bonding |
| Electron-Withdrawing | -NO2 | Decreases electron density | May affect pKa and metabolic pathways |
| Electron-Withdrawing | -CN | Decreases electron density | Can influence polarity and solubility |
This table illustrates the expected effects of substituent groups on the aromatic ring based on established chemical principles.
Variations of the Aliphatic Hexanoic Acid Chain
The six-carbon aliphatic chain serves as a flexible linker and its length, rigidity, and composition can be systematically varied to probe the optimal spatial arrangement for biological interactions.
Homologation and Retro-Homologation of the Alkyl Chain
Homologation, the process of extending the alkyl chain by one or more methylene (B1212753) (-CH2-) units, and retro-homologation, the shortening of the chain, are common strategies to explore the impact of linker length. Synthesizing a series of analogs with varying chain lengths (e.g., pentanoic, heptanoic, octanoic acid derivatives) allows researchers to determine the ideal distance between the aromatic ring and the terminal carboxylic acid group for optimal interaction with a biological target. This systematic variation is crucial for mapping the binding pocket of an enzyme or receptor.
Introduction of Unsaturation or Additional Heteroatoms
The introduction of double or triple bonds into the aliphatic chain can impose conformational constraints, making the linker more rigid. This can be a valuable tool for understanding the preferred conformation of the molecule when it binds to its target. Furthermore, the incorporation of heteroatoms such as oxygen or nitrogen into the chain to form ether or amine linkages can alter the polarity, flexibility, and hydrogen bonding capacity of the linker. For example, replacing a methylene group with an oxygen atom can increase the hydrophilicity of the molecule.
Derivatization at the Keto Group
The ketone functionality is a key feature of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid and a prime site for chemical modification. Derivatization of the keto group can lead to a wide range of analogs with diverse chemical and physical properties. Common derivatizations include the formation of oximes, ketals, and the reduction of the ketone to a hydroxyl group.
Oximes are typically synthesized by reacting the ketone with hydroxylamine (B1172632). researchgate.netijprajournal.comorganic-chemistry.orggoogle.comarpgweb.com This transformation converts the planar carbonyl group into a tetrahedral nitrogen-containing group, which can significantly alter the molecule's shape and hydrogen bonding potential.
Ketals are formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. google.com This derivatization can be used to protect the keto group during other synthetic transformations or to modulate the compound's solubility and bioavailability.
Reduction of the keto group to a secondary alcohol introduces a new chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. This modification can have a profound impact on the compound's biological activity and stereoselectivity of its interactions.
| Derivative | Reactant | Functional Group Formed | Potential Change in Properties |
| Oxime | Hydroxylamine | C=N-OH | Altered geometry and hydrogen bonding |
| Ketal | Diol/Alcohol | C(OR)2 | Increased lipophilicity, protection of ketone |
| Alcohol | Reducing agent | CH-OH | Introduction of a chiral center and H-bonding site |
This table summarizes common derivatizations of the keto group and their potential impact on molecular properties.
Formation of Oximes, Hydrazones, and Semicarbazones
The ketone carbonyl group in this compound is a prime site for nucleophilic addition-elimination reactions, leading to the formation of various C=N double-bonded derivatives. These reactions are standard methods for the characterization and purification of carbonyl compounds. ijprajournal.comorientjchem.org
Oximes: The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a mild base like pyridine (B92270) or sodium acetate, yields the corresponding oxime. researchgate.net The reaction proceeds by the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. ijprajournal.com These reactions can be catalyzed by natural acids or conducted under solvent-free conditions. ijprajournal.com
Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid, produces hydrazones. nih.govekb.eg These compounds are known for their biological activities and serve as intermediates in further synthetic transformations. mdpi.comnih.gov The synthesis of hydrazones can be achieved through various methods, including conventional solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov
Semicarbazones: Similarly, reaction with semicarbazide (B1199961) hydrochloride in a buffered solution yields the semicarbazone. Semicarbazones are often crystalline solids, which historically aided in the identification of the parent ketones. sathyabama.ac.in They have also been investigated for their potential anticonvulsant and antimicrobial activities. nih.govresearchgate.net
The general structures of these derivatives are presented in the table below.
| Reactant | Product Name | General Structure of Product |
| Hydroxylamine (NH₂OH) | 6-(2,3-dichlorophenyl)-6-(hydroxyimino)hexanoic acid | |
| Hydrazine (NH₂NH₂) | 6-(2,3-dichlorophenyl)-6-hydrazinylidenehexanoic acid | |
| Semicarbazide (NH₂CONHNH₂) | 6-(2,3-dichlorophenyl)-6-(carbamoylhydrazinylidene)hexanoic acid |
Cyclization Reactions to Form Heterocyclic Rings
The dual functionality of this compound allows for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic structures. These reactions are fundamental in medicinal chemistry for creating novel scaffolds.
A prominent example is the reaction with hydrazine hydrate (B1144303), which can lead to the formation of a six-membered dihydropyridazinone ring. This reaction involves the initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid group (or its activated form), culminating in dehydration. The resulting pyridazinone derivatives are a class of compounds known for a wide range of biological activities.
Further modifications, such as dehydrogenation, can yield the corresponding aromatic pyridazinone system. The specific reaction conditions, including solvent and temperature, can influence the outcome and yield of these cyclization reactions.
| Reactant | Potential Heterocyclic Product | General Structure of Product |
| Hydrazine (NH₂NH₂) | 4,5-dihydro-6-(3-(2,3-dichlorophenyl)propyl)pyridazin-3(2H)-one |
Derivatization at the Carboxylic Acid Group
The carboxylic acid moiety provides another reactive handle for a variety of chemical modifications, enabling the synthesis of esters, amides, and the highly reactive acid chloride intermediate.
Formation of Esters, Amides, and Acid Chlorides
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This Fischer esterification is a reversible process, often requiring the removal of water to drive the reaction to completion. For example, reaction with ethanol would yield ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, a compound analogous to the known ethyl 6-oxo-6-phenylhexanoate. chemsynthesis.comchemsynthesis.com
Amides: Amide bond formation is one of the most crucial reactions in organic synthesis, particularly in the preparation of pharmaceuticals. researchgate.net Direct reaction of the carboxylic acid with an amine is generally inefficient due to acid-base chemistry. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to a more reactive species. researchgate.netyoutube.com The resulting amides are generally stable compounds. A diversity-oriented synthesis approach allows for the creation of large libraries of amides from a common carboxylic acid precursor. nih.gov
Acid Chlorides: Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters and amides under milder conditions. They are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.orgyoutube.comlibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.orglibretexts.org
| Reactant | Product Class | Product Name Example (Reactant: R'OH or R'R''NH) |
| Alcohol (R'OH) | Ester | Methyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (Methanol) |
| Amine (R'R''NH) | Amide | N-benzyl-6-(2,3-dichlorophenyl)-6-oxohexanamide (Benzylamine) |
| Thionyl Chloride (SOCl₂) | Acid Chloride | 6-(2,3-dichlorophenyl)-6-oxohexanoyl chloride |
Synthesis of Complex Peptidomimetic and Hybrid Structures
Peptidomimetics are compounds designed to mimic peptides, often with improved stability or biological activity. wikipedia.org The structure of this compound, containing both a keto group and a carboxylic acid, makes it an attractive scaffold for developing peptidomimetics. ethz.chacs.org
The carboxylic acid can be coupled to the N-terminus of a peptide or a single amino acid using standard peptide coupling techniques. The resulting molecule incorporates the dichlorophenyl keto-alkanoic acid chain into a peptide backbone. The ketone functionality remains available for further modifications, such as reductive amination or formation of hydrazones, allowing for the attachment of other molecular fragments or labels. ethz.ch This approach enables the creation of complex, hybrid structures that combine features of peptides and other small molecules, a strategy often employed in drug discovery. wikipedia.orgacs.org The incorporation of keto-amide moieties is a key element in the construction of protease inhibitors. ethz.chacs.org
Stereochemical Aspects and Chiral Derivatization
While this compound itself is an achiral molecule, many of its potential derivatization reactions can introduce chirality. For instance, the reduction of the ketone to a secondary alcohol creates a new stereocenter. If this reduction is performed with a non-chiral reducing agent like sodium borohydride, a racemic mixture of the two enantiomeric alcohols will be formed. Asymmetric reduction, using chiral catalysts or reagents, could potentially yield one enantiomer in excess.
Once a racemic mixture of a chiral derivative is obtained, separation of the enantiomers is often necessary. A common strategy for resolving racemic carboxylic acids is through derivatization with a chiral agent to form a mixture of diastereomers. tcichemicals.comnih.govresearchgate.net These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography or crystallization. tcichemicals.com After separation, the chiral derivatizing agent is cleaved to yield the pure enantiomers of the desired compound. Various chiral derivatizing agents, such as those based on amino acids or other natural products, are available for this purpose. nih.govresearchgate.net This approach is crucial for studying the biological activity of individual enantiomers, which can often differ significantly.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is a valuable intermediate in organic synthesis due to the presence of two distinct and reactive functional groups: a ketone and a carboxylic acid. These groups can be selectively targeted to build more complex molecular structures. The 2,3-dichloro substitution pattern on the phenyl ring also influences the compound's electronic properties and steric profile, offering a specific isomeric foundation that is crucial in fields like medicinal chemistry and materials science.
The utility of analogous dichlorophenyl oxoalkanoic acids has been demonstrated in the preparation of novel heterocyclic compounds. For instance, 4-(3,4-dichlorophenyl)-4-oxo-butanoic acid derivatives serve as precursors for synthesizing various pyridazine-based heterocycles through reactions with agents like hydrazine (B178648) hydrate (B1144303) and phosphorus pentasulfide. mdpi.com This highlights the potential of the keto-acid moiety in this compound to undergo similar cyclization and condensation reactions to form a diverse range of complex chemical entities. The reactivity of its core functional groups allows for a variety of synthetic transformations.
| Functional Group | Type of Reaction | Potential Product/Intermediate |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Esters |
| Amidation | Amides | |
| Reduction | Primary Alcohols | |
| Ketone (C=O) | Reduction | Secondary Alcohols |
| Reductive Amination | Amines | |
| Wittig Reaction | Alkenes |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The carboxylic acid functionality of this compound makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.gov In a potential Ugi four-component reaction (Ugi-4CR), this compound could serve as the acidic component, reacting with an amine, an aldehyde (or ketone), and an isocyanide to rapidly generate complex, peptide-like molecules. nih.govnih.gov The resulting products would incorporate the 2,3-dichlorophenyl-6-oxohexanoyl backbone, providing a direct route to libraries of structurally diverse compounds for screening in drug discovery and other fields.
A molecular scaffold is a core structure upon which other chemical moieties can be systematically arranged to create complex, three-dimensional molecules. This compound possesses the key attributes of a useful scaffold:
A rigid segment : The 2,3-dichlorophenyl ring provides a well-defined and sterically constrained platform.
A flexible spacer : The five-carbon chain of the hexanoic acid moiety offers conformational flexibility, allowing attached functional groups to adopt various spatial orientations.
Orthogonal reactive sites : The ketone and carboxylic acid can be addressed with different chemical reactions, enabling the controlled, stepwise addition of other molecular fragments.
This combination allows for the construction of molecules with precise architectural control. For example, the carboxylic acid could be used to anchor the scaffold to a solid support or a larger biomolecule, while the ketone could be modified to introduce diversity elements. This approach is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The use of dichlorophenyl groups as foundational elements in the synthesis of complex organic molecules has been noted in various studies, underscoring their value in building sophisticated molecular frameworks. nih.govzsmu.edu.ua
Applications in Materials Science for Tailored Property Development
In materials science, the incorporation of specific chemical moieties into polymers and other materials is a key strategy for tailoring their physical and chemical properties. The halogenated aromatic structure of this compound suggests its potential for use in developing advanced materials. Dichlorinated aromatic compounds are known to impart properties such as thermal stability and flame retardancy.
By utilizing the carboxylic acid group, the molecule can be incorporated into polymer chains, such as polyesters or polyamides, through condensation polymerization. This could lead to the development of new materials with enhanced characteristics. The bulky and polar dichlorophenyl group could influence chain packing, glass transition temperature, and resistance to combustion, making such materials potentially suitable for applications requiring high performance and safety standards.
Utilization as a Linker Molecule in Chemical Conjugation
Linker molecules are crucial components in bioconjugation, serving to connect two or more different molecular entities, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). nih.govnjbio.com The structure of this compound is well-suited for this role. The aliphatic chain provides a flexible spacer to separate the conjugated molecules, which can be critical for maintaining their individual functions. njbio.com
The terminal carboxylic acid is a versatile handle for conjugation, readily reacting with primary amines (e.g., on the surface of proteins like antibodies) to form stable amide bonds. nih.gov The other end of the molecule, the dichlorophenyl ring, provides a stable, hydrophobic anchor to which a payload molecule (like a drug or a fluorescent dye) can be attached. The parent compound, 6-oxohexanoic acid, is itself used as a component in non-cleavable linkers for ADCs, demonstrating the viability of the hexanoic acid chain as an effective spacer in bioconjugation. chemsrc.com
| Molecular Component | Function in Conjugation | Key Feature |
|---|---|---|
| Carboxylic Acid (-COOH) | Reactive handle for attachment | Forms stable amide bonds with amines |
| Hexanoyl Chain (-(CH₂)₄-C=O) | Spacer | Provides distance and flexibility between conjugated molecules |
| 2,3-Dichlorophenyl Group | Attachment point for payload/second molecule | Provides a stable, chemically defined anchor |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid would likely involve the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with an appropriate six-carbon acylating agent, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comchemistrysteps.comgoogle.com This established method, however, presents sustainability challenges, including the use of stoichiometric amounts of catalyst that generate significant metallic and halogenated waste streams. organic-chemistry.orgresearchgate.net
Future research should focus on developing greener and more sustainable synthetic pathways. One promising avenue is the use of solid acid catalysts, which can be easily recovered and recycled, thereby minimizing waste. numberanalytics.com
Table 1: Comparison of Potential Catalysts for Friedel-Crafts Acylation
| Catalyst Type | Examples | Advantages | Challenges for Future Research |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Stoichiometric quantities required, moisture sensitive, difficult to recycle, generates hazardous waste. numberanalytics.com |
| Solid Acid Catalysts | Zeolites (H-beta, H-Y), Montmorillonite clays | Recyclable, reduced waste, potential for flow chemistry integration. researchgate.netnumberanalytics.com | Lower reactivity with deactivated substrates like 1,2-dichlorobenzene, potential for catalyst fouling. |
| "Greener" Activating Agents | Methanesulfonic anhydride (MSAA) | Metal- and halogen-free, biodegradable, minimal waste. organic-chemistry.orgacs.org | Requires optimization for specific substrates, may need co-solvents for certain reactions. organic-chemistry.org |
Another innovative approach involves moving away from corrosive acylating agents like acyl chlorides. numberanalytics.com Research into using carboxylic acids directly, activated by agents such as methanesulfonic anhydride (MSAA), presents a more atom-economical and environmentally benign alternative. organic-chemistry.orgacs.org The development of these routes would significantly enhance the sustainability profile of synthesizing this compound.
In-depth Mechanistic Understanding of Complex Transformations
A thorough mechanistic understanding of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield. The Friedel-Crafts acylation mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. sigmaaldrich.comchemistrysteps.com
The key steps in the proposed mechanism are:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., adipoyl chloride), leading to the formation of a resonance-stabilized acylium ion. chemistrysteps.com
Electrophilic Attack: The π-electrons of the 1,2-dichlorobenzene ring attack the acylium ion. This step is typically rate-determining.
Formation of the Arenium Ion: The attack results in a carbocation intermediate known as an arenium ion or sigma complex, which is resonance-stabilized. chemistrysteps.com
Rearomatization: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product.
A significant challenge in this specific synthesis is the regioselectivity. The two chlorine atoms on the benzene (B151609) ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. science-revision.co.uk They are also ortho, para-directing. This creates a complex scenario where acylation could potentially occur at multiple positions. Future mechanistic studies, employing kinetic analysis and computational modeling, are needed to understand the factors governing the substitution pattern on the 1,2-dichlorobenzene ring and to develop strategies to selectively obtain the desired isomer.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of this compound. nih.gov Friedel-Crafts reactions are often highly exothermic, and flow reactors provide superior heat and mass transfer, allowing for better temperature control and improved safety, especially during scale-up. acs.orgthieme.de
A potential flow chemistry setup could involve:
Pumping streams of 1,2-dichlorobenzene, the acylating agent, and a catalyst solution through a static mixer.
Passing the mixed stream through a heated reactor coil to allow the reaction to proceed.
Integrating an in-line quenching and separation unit to neutralize the catalyst and perform initial purification. acs.org
This approach not only enhances safety and control but also allows for rapid reaction optimization by systematically varying parameters like temperature, residence time, and stoichiometry. nih.gov
Furthermore, integrating this flow system with automated synthesis platforms can accelerate research and development. nih.govsigmaaldrich.com Automated systems can perform multi-step syntheses, purify intermediates, and analyze products without manual intervention. medium.comresearchgate.net Such a platform could be programmed to synthesize a library of analogs of this compound by systematically changing the aromatic component or the acid chain, facilitating rapid exploration of structure-activity relationships for various applications.
Computational Design of Novel Analogs with Enhanced Reactivity or Specific Interactions
Computational chemistry provides powerful tools for designing novel analogs of this compound with tailored properties. wikipedia.org Techniques like Density Functional Theory (DFT) can be employed to model the reaction mechanism, predict transition state energies, and rationalize the observed regioselectivity of the Friedel-Crafts acylation. acs.org
Table 2: Computationally Proposed Analogs and Their Potential Properties
| Base Structure | Proposed Modification | Rationale for Design | Potential Application |
| This compound | Replace Cl with F | Modulate electronic properties, potentially increase metabolic stability. | Pharmaceutical intermediates. |
| This compound | Replace Phenyl with Naphthyl | Increase surface area and hydrophobicity. | Materials science, polymer building blocks. |
| This compound | Introduce a hydroxyl group on the phenyl ring | Introduce hydrogen bonding capability. | Probes for biological systems, building blocks for complex molecules. |
| This compound | Shorten or lengthen the hexanoic acid chain | Alter spacing and flexibility. | Linkers in drug-conjugate chemistry. |
These in silico studies can guide synthetic efforts, prioritizing the synthesis of compounds that are most likely to possess the desired characteristics, thereby saving time and resources. nih.gov
Exploration of Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines the strengths of chemical and biological catalysis, represents a frontier in the sustainable production of complex molecules. While purely enzymatic routes to this compound are not established, enzymes could be employed in key steps to enhance efficiency and selectivity.
One area of exploration is the stereoselective reduction of the ketone group. The use of ketoreductase enzymes could transform the prochiral ketone into a specific chiral alcohol enantiomer. This approach would be highly valuable if the stereochemistry of that center is critical for a particular biological application.
Another future direction could involve building the molecule from different precursors using enzymatic transformations. For example, enzymes such as alcohol dehydrogenases or transaminases have been used in cascades to convert hydroxy acids or aldehydes into valuable products like 6-aminohexanoic acid from 6-oxohexanoic acid. nih.gov While not a direct synthesis of the target compound, this illustrates the potential for enzymes to perform selective transformations on the hexanoic acid backbone. Research into identifying or engineering enzymes that can act on aryl keto acid substrates could open up novel and highly efficient synthetic pathways. acs.orgmdpi.com
Q & A
Q. What synthetic routes are commonly employed for 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride (e.g., adipoyl chloride) reacts with 2,3-dichlorobenzene under Lewis acid catalysis (e.g., AlCl₃). Key conditions include:
- Temperature control (reflux in anhydrous dichloromethane or toluene).
- Stoichiometric ratios of acyl chloride to aromatic substrate to minimize polyacylation.
- Post-reaction hydrolysis of the intermediate acid chloride to yield the final carboxylic acid.
Parallel methods for brominated analogs (e.g., 6-(2-bromophenyl)-6-oxohexanoic acid) suggest similar protocols with adjusted electrophilic reactivity due to halogen substituents .
Q. How does the dichlorophenyl substituent influence the compound’s physicochemical properties, such as solubility or stability?
Methodological Answer: The 2,3-dichlorophenyl group enhances hydrophobicity and electron-withdrawing effects, reducing solubility in polar solvents (e.g., water) but improving stability in organic matrices.
- Solubility testing : Use graded solvent systems (e.g., DMSO/water mixtures) to determine optimal dissolution conditions.
- Stability assays : Monitor degradation via HPLC under varying pH and temperature conditions. Structural analogs (e.g., 3,4-dichloro derivatives) exhibit similar trends, but regiochemistry impacts electronic effects .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm regiochemistry of the dichlorophenyl group via - and -NMR, comparing coupling constants and aromatic splitting patterns to known analogs .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation pathways.
- FT-IR : Identify carbonyl (C=O) and carboxylic acid (O-H) stretches.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state studies .
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts acylation be addressed during synthesis?
Methodological Answer: Regioselectivity is influenced by substituent electronic effects and steric hindrance. Strategies include:
- Directed acylation : Use directing groups (e.g., methoxy) to orient electrophilic attack, followed by deprotection .
- Lewis acid modulation : Adjust catalyst strength (e.g., FeCl₃ vs. AlCl₃) to favor specific intermediates.
- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design. Comparative studies with 2,5-dimethoxyphenyl analogs highlight the role of electron-donating groups in directing acylation .
Q. How should researchers resolve contradictions in reported solubility or reactivity data for this compound?
Methodological Answer: Data discrepancies often arise from purity variations or experimental protocols . To address this:
- Standardize purity assessments : Use HPLC or elemental analysis to verify batch consistency.
- Reproduce conditions : Test solubility in rigorously dried solvents (e.g., molecular sieves for DMSO) to exclude water interference.
- Cross-validate methods : Compare results from multiple techniques (e.g., UV-Vis vs. gravimetric analysis). For example, conflicting solubility reports in THF may stem from trace moisture or oxidation byproducts .
Q. What strategies optimize the compound’s derivatization for targeted applications (e.g., prodrug design or polymer conjugation)?
Methodological Answer:
- Esterification/amidation : Activate the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) for coupling with alcohols or amines.
- Protecting group chemistry : Temporarily mask the acid (e.g., as a tert-butyl ester) to enable selective modifications elsewhere.
- Click chemistry : Incorporate azide/alkyne handles via spacer arms for bioconjugation. Case studies with nitrophenyl-ethoxy analogs demonstrate efficient post-synthetic modifications .
Q. How does substituent positioning (2,3- vs. 3,4-dichloro) on the phenyl ring affect biological activity or material properties?
Methodological Answer:
- Electronic effects : 2,3-Dichloro substitution creates a stronger electron-deficient aromatic system, enhancing reactivity in nucleophilic aromatic substitution compared to 3,4-dichloro isomers.
- Steric effects : Ortho-substituents introduce steric hindrance, potentially reducing binding affinity in enzyme assays.
- Biological assays : Compare IC₅₀ values in target systems (e.g., kinase inhibition) using isomeric analogs. Patent data on dichlorophenyl-containing SHP2 inhibitors highlight positional dependence in anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
